(2S,4R)-Teneligliptin is a pharmaceutical compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the management of type 2 diabetes mellitus by enhancing the body's natural ability to lower blood sugar levels. Teneligliptin was first approved in Japan in 2012 and has since gained attention for its efficacy and selectivity in inhibiting DPP-4, an enzyme that breaks down incretin hormones, which are crucial for glucose metabolism.
Teneligliptin is synthesized from various organic compounds through complex chemical processes. Its classification as a DPP-4 inhibitor places it within a broader category of medications that target glucose regulation. The compound's systematic name is 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine, indicating its structural complexity and the presence of multiple functional groups.
The synthesis of (2S,4R)-Teneligliptin involves several key steps:
This new synthetic route significantly improves efficiency by minimizing the use of expensive reagents and reducing time-consuming isolation procedures.
The molecular structure of (2S,4R)-Teneligliptin can be represented as follows:
Key structural features include:
The compound exhibits chirality, which is crucial for its biological activity as enantiomers can have different pharmacological effects.
The chemical reactions involved in the synthesis of (2S,4R)-Teneligliptin include:
These reactions are optimized to enhance yield and purity, ensuring that the final product meets pharmaceutical standards .
The mechanism of action for (2S,4R)-Teneligliptin involves selective inhibition of DPP-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in:
Data indicate that this mechanism leads to a significant reduction in HbA1c levels in patients with type 2 diabetes .
These properties are critical for formulation development and stability assessments in pharmaceutical applications .
(2S,4R)-Teneligliptin is primarily used in clinical settings for:
Research continues into its potential applications beyond diabetes management, exploring its effects on metabolic syndrome and other related conditions .
(2S,4R)-Teneligliptin is systematically named as [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone [5] [7]. Its molecular formula is C₂₂H₃₀N₆OS, with a molecular weight of 426.58 g/mol [1] [7]. The compound is unambiguously identified by the CAS Registry Number 1404559-15-4, which is exclusive to this stereoisomer [5] [7]. This identifier distinguishes it from other stereoisomers like (2R,4R)-Teneligliptin (CAS 1404559-17-6) [10].
The (2S,4R) stereochemistry is critical for optimal binding to the dipeptidyl peptidase-4 (DPP-4) active site. The S configuration at C2 positions the thiazolidine carbonyl group for hydrogen bonding with residues in the DPP-4 S1 pocket (e.g., Tyr547), while the R configuration at C4 orients the piperazine ring toward the S2 extensive subsite (e.g., forming π-π interactions with Tyr666) [3]. This specific geometry enables a "J-shaped" anchor-lock domain that enhances binding affinity, resulting in 5-fold higher inhibitory potency against DPP-4 compared to sitagliptin (IC₅₀ = 0.889 nM vs. ~100 nM) [1] [3] [8]. Substitution at either chiral center reduces DPP-4 inhibition by >90%, confirming the configuration's indispensability [3].
The molecular formula C₂₂H₃₀N₆OS comprises 22 carbon, 30 hydrogen, 6 nitrogen, 1 oxygen, and 1 sulfur atom, yielding a precise molecular mass of 426.583 g/mol [1] [7]. Key physicochemical properties include:
Table 1: Physicochemical Properties of (2S,4R)-Teneligliptin
Property | Value | Method/Reference |
---|---|---|
Boiling Point | 663.4 ± 55.0 °C (Predicted) | Computational [5] |
Density | 1.38 ± 0.1 g/cm³ (Predicted) | Computational [5] |
pKa | 8.70 ± 0.10 (Predicted) | Computational [5] |
LogP (XLogP3) | 2.4 | Experimental [7] |
Solubility | Moderate in polar solvents | Experimental [4] |
The molecule's moderate lipophilicity (LogP = 2.4) balances membrane permeability and aqueous solubility, supporting oral bioavailability [4] [7].
(2S,4R)-Teneligliptin features a pentacyclic "J-shaped" architecture composed of five fused rings:
Table 2: Role of Structural Motifs in DPP-4 Inhibition
Structural Motif | Role in DPP-4 Binding | Target Subsite |
---|---|---|
Pyrazole-phenyl group | Hydrophobic interaction with Tyr666 | S2 extensive |
Piperazine linker | Orientation of pyrazole toward S2 extensive subsite | - |
(2S)-Pyrrolidine | H-bond donation via carbonyl to Tyr547 | S1 |
(4R)-Pyrrolidine | Optimal positioning of piperazine | S2 |
Thiazolidine carbonyl | Covalent anchoring to catalytic Ser630 | S1′ |
The pyrazole ring embeds into the hydrophobic S2 extensive subsite of DPP-4, while the thiazolidine carbonyl forms a hydrogen bond network with Ser630 and His740 in the catalytic site [3] [10]. This multi-point binding results in >160-fold selectivity for DPP-4 over related enzymes DPP-8 and DPP-9 (IC₅₀: DPP-4 = 0.889 nM; DPP-8/9 > 150 nM) [1] [8]. The five-ring scaffold enables "anchor-lock" inhibition, where the J-shaped conformation simultaneously occupies the S1, S2, and S2 extensive subsites, conferring prolonged target engagement [3] [8].
Table 3: Structural Comparison with Other DPP-4 Inhibitors
Inhibitor | Core Scaffold | DPP-4 IC₅₀ (nM) | Key Binding Subsites |
---|---|---|---|
(2S,4R)-Teneligliptin | Pentacyclic J-shaped | 0.889 | S1, S2, S2 extensive |
Sitagliptin | Triazolopiperazine | ~100 | S1, S2 |
Saxagliptin | Cyanopyrrolidine | ~30 | S1, S2 |
Vildagliptin | Cyanopyrrolidine | ~50 | S1, S2 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: